2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a quinazolinone and pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of anthranilic acid derivatives with various aldehydes to form the quinazolinone core, followed by further functionalization to introduce the pyridazinone moiety . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazolinone or pyridazinone rings .
Scientific Research Applications
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate: This compound shares the quinazolinone core but lacks the pyridazinone moiety.
Methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar in structure but with different substituents, leading to variations in its chemical and biological properties.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: Another related compound with a different functional group attached to the quinazolinone core.
Uniqueness
The uniqueness of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide lies in its dual quinazolinone and pyridazinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with various molecular targets .
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c28-19(13-26-14-24-18-6-2-1-5-16(18)21(26)30)23-10-11-27-20(29)8-7-17(25-27)15-4-3-9-22-12-15/h1-9,12,14H,10-11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMKMHJVLXGCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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